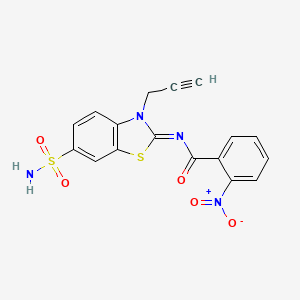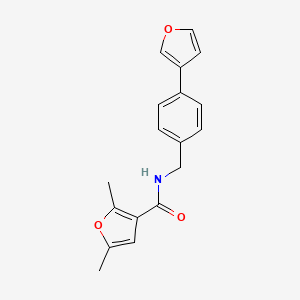
1-Ethynyl-1-(trifluoromethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-1-(trifluoromethyl)cyclopropane is an organic compound with the molecular formula C6H5F3. It is a cyclopropane derivative characterized by the presence of an ethynyl group and a trifluoromethyl group attached to the cyclopropane ring. This compound is known for its unique reactivity and versatility in various chemical reactions, making it a valuable substance in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Ethynyl-1-(trifluoromethyl)cyclopropane typically involves the following steps:
Cyclopropanation Reaction: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a carbene precursor.
Introduction of Ethynyl Group: The ethynyl group is introduced via a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.
Addition of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
1-Ethynyl-1-(trifluoromethyl)cyclopropane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-1-(trifluoromethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Ethynyl-1-(trifluoromethyl)cyclopropane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl and trifluoromethyl groups contribute to its reactivity, allowing it to participate in various biochemical pathways. The compound’s unique structure enables it to form stable intermediates and transition states, facilitating its role in chemical and biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-1-(trifluoromethyl)cyclopropane can be compared with other cyclopropane derivatives, such as:
1-Ethyl-1-(trifluoromethyl)cyclopropane: Similar in structure but with an ethyl group instead of an ethynyl group.
1-Ethynyl-1-(difluoromethyl)cyclopropane: Contains a difluoromethyl group instead of a trifluoromethyl group.
1-Ethynyl-1-(trifluoromethyl)cyclobutane: Features a cyclobutane ring instead of a cyclopropane ring.
The uniqueness of this compound lies in its combination of the ethynyl and trifluoromethyl groups, which impart distinct reactivity and properties compared to its analogs.
Eigenschaften
IUPAC Name |
1-ethynyl-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3/c1-2-5(3-4-5)6(7,8)9/h1H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQADGFBLIVHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CC1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101747-65-1 |
Source


|
| Record name | 1-ethynyl-1-(trifluoromethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
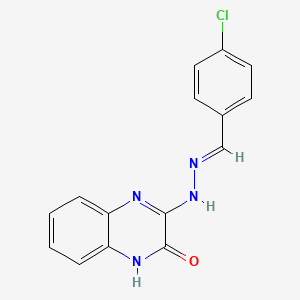
![1-(4-chlorophenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2410881.png)
![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2410882.png)
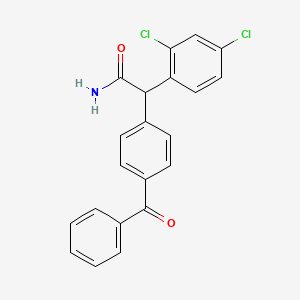
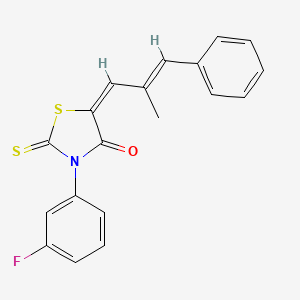
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidine-3-carboxylic acid](/img/structure/B2410889.png)
![4-(3-Aminophenoxy)-N-(4-(4-methylpiperazin-1-yl)phenyl)thieno[3,2-d]pyrimidin-2-amine](/img/structure/B2410891.png)
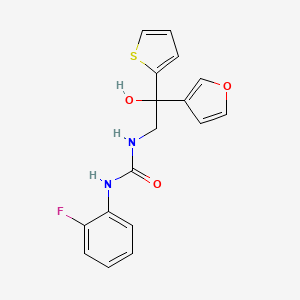
![4-nitro-N-[2-[(4-nitrobenzoyl)amino]-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2410894.png)
![N-[(2-methoxypyridin-3-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2410896.png)
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
